4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
CAS No.: 1261936-09-7
VCID: VC0036817
Molecular Formula: C11H7FO3S
Molecular Weight: 238.232
* For research use only. Not for human or veterinary use.

Description |
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₇FO₃S and a molecular weight of 238.24 g/mol. It features a thiophene ring substituted with a carboxylic acid group and a phenyl ring bearing both a fluorine atom and a hydroxyl group . This unique combination of functional groups confers distinct chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, and medicine. Synthesis MethodsThe synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid typically involves several key steps:
Chemical Reactions and Applications4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Types of Reactions
Applications
Biological ActivityRecent studies have highlighted the potential biological activities of compounds similar to 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, including antibacterial and antifungal properties. The presence of hydroxyl groups tends to enhance antifungal activity. Antibacterial and Antifungal Activity
The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes. Research Findings and Future DirectionsStructure-Activity Relationship (SAR) studies indicate that modifications at specific positions on the phenyl ring significantly affect the compound's biological activity, suggesting a targeted approach for designing new derivatives. Further research is needed to fully explore its potential applications in medicine and materials science. |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1261936-09-7 | |||||||||
Product Name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |||||||||
Molecular Formula | C11H7FO3S | |||||||||
Molecular Weight | 238.232 | |||||||||
IUPAC Name | 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |||||||||
Standard InChI | InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) | |||||||||
Standard InChIKey | UUTMQRCQJZKQLM-UHFFFAOYSA-N | |||||||||
SMILES | C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O | |||||||||
PubChem Compound | 53219496 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume